Technetium oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Technetium oxide, also known as technetium dioxide, is a chemical compound with the formula TcO₂. It is a radioactive black solid that slowly oxidizes in air. This compound is notable for its unique properties and applications, particularly in the field of nuclear medicine and radiopharmaceuticals .

Preparation Methods

Technetium oxide can be synthesized through several methods:

Electrolysis of Ammonium Pertechnetate: This method involves electrolyzing a solution of ammonium pertechnetate under ammonium hydroxide.

Reduction of Ammonium Pertechnetate: This method uses reducing agents such as zinc metal and hydrochloric acid, stannous chloride, hydrazine, hydroxylamine, or ascorbic acid.

Hydrolysis of Potassium Hexachlorotechnate: This method involves the hydrolysis of potassium hexachlorotechnate.

Decomposition of Ammonium Pertechnetate: This method involves decomposing ammonium pertechnetate at 700°C under an inert atmosphere.

Reaction with Sodium Dithionite: The most modern method involves the reaction of ammonium pertechnetate with sodium dithionite.

Chemical Reactions Analysis

Technetium oxide undergoes various chemical reactions, including:

Scientific Research Applications

Technetium oxide has several scientific research applications:

Nuclear Medicine: Technetium-99m, a metastable nuclear isomer of technetium-99, is widely used in diagnostic imaging.

Environmental Science: this compound is used in the encapsulation of technetium-99, a long-lived radionuclide released from nuclear waste processing and nuclear accidents.

Material Science: This compound is used in the study of oxygen-deficient lead-technetium pyrochlore, which has applications in various technological fields.

Mechanism of Action

The mechanism of action of technetium oxide involves its ability to form complexes with various organic and inorganic molecules. In nuclear medicine, technetium-99m complexes localize in specific tissues, allowing for diagnostic imaging. The exact mechanism for bone uptake of technetium Tc-99m oxidronate, for example, involves the localization of technetium on the surface of hydroxyapatite crystals of bone by chemisorption .

Comparison with Similar Compounds

Technetium oxide shares similarities with other transition metal oxides, particularly those of manganese and rhenium. These similarities include:

Oxidation States: Technetium, manganese, and rhenium all exhibit multiple oxidation states, ranging from -1 to +7.

Polymeric Species: Technetium, like molybdenum and ruthenium, tends to form polymeric species containing several technetium atoms.

Chemical Properties: The chemical properties of technetium are most similar to those of rhenium, due to their similar atomic radii and electronegativity.

Similar compounds include:

- Manganese dioxide (MnO₂)

- Rhenium dioxide (ReO₂)

- Molybdenum dioxide (MoO₂)

This compound is unique due to its radioactive nature and its applications in nuclear medicine and environmental science.

Properties

CAS No. |

12165-21-8 |

|---|---|

Molecular Formula |

O7Tc2 |

Molecular Weight |

305.81 g/mol |

IUPAC Name |

oxygen(2-);technetium(7+) |

InChI |

InChI=1S/7O.2Tc/q7*-2;2*+7 |

InChI Key |

IOWOAQVVLHHFTL-UHFFFAOYSA-N |

Canonical SMILES |

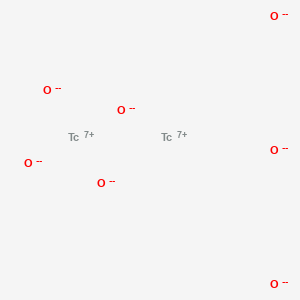

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Tc+7].[Tc+7] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.